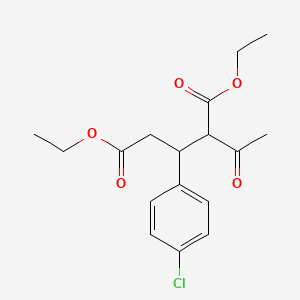

Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate

Description

IUPAC Nomenclature and Systematic Chemical Identification

Diethyl 2-aceto-3-(4-chlorophenyl)glutarate is systematically identified as diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate under IUPAC guidelines. This nomenclature reflects the compound’s structural features:

- A pentanedioate backbone (five-carbon dicarboxylic acid esterified at both termini).

- Ethyl ester groups at positions 1 and 5.

- An acetyl group (-COCH₃) at position 2.

- A 4-chlorophenyl substituent at position 3.

The systematic name is derived by prioritizing the longest carbon chain (pentanedioate) and numbering substituents to achieve the lowest possible locants. The compound’s CAS registry number, 1076199-96-6 , uniquely identifies it in chemical databases. Its molecular formula, C₁₇H₂₁ClO₅ , and molecular weight, 340.80 g/mol , are consistent with its structural features.

Table 1: Key Identifiers of this compound

Molecular Architecture: Functional Group Analysis

The compound’s structure is characterized by distinct functional groups that dictate its reactivity and physicochemical properties:

- Ethyl Ester Groups : The terminal carboxyl groups of glutaric acid are esterified with ethanol, forming diethyl esters. These groups contribute to the compound’s hydrophobicity and stability under acidic conditions.

- Acetyl Group : Positioned at carbon 2, the acetyl moiety (-COCH₃) introduces a ketone functionality, enabling participation in condensation and nucleophilic addition reactions.

- 4-Chlorophenyl Substituent : A chlorine atom at the para position of the aromatic ring enhances electron-withdrawing effects, influencing the compound’s electronic environment and potential intermolecular interactions.

- Glutarate Backbone : The five-carbon chain provides conformational flexibility, allowing the molecule to adopt staggered or eclipsed configurations in solution.

The spatial arrangement of these groups was confirmed via X-ray crystallography and NMR spectroscopy in related glutarate derivatives. For instance, the acetyl and 4-chlorophenyl groups create steric hindrance, affecting the compound’s rotational barriers and solubility profile.

Comparative Structural Analysis with Glutarate Derivatives

This compound belongs to a broader class of glutaric acid derivatives. Key structural comparisons include:

Table 2: Structural Comparison with Glutarate Analogues

The introduction of the 4-chlorophenyl group distinguishes this compound from simpler diesters like diethyl glutarate, which lacks aromatic and ketone functionalities. Compared to its diacetylated analogue (CID 3020141), the mono-acetylated structure exhibits reduced steric bulk, potentially enhancing its solubility in nonpolar solvents.

Isotopic Variants: Deuterated Analogues (d4-Labeled Form)

Deuterated forms of this compound, such as diethyl 2-aceto-3-(4-chlorophenyl-d₄)glutarate , are synthesized for use in mass spectrometry and kinetic studies. Key features include:

- Deuterium Labeling : Four hydrogen atoms on the chlorophenyl ring are replaced with deuterium ([2H] or D), yielding a molecular formula of C₁₇H₁₇D₄ClO₅ and a molecular weight of 344.82 g/mol .

- Applications : The d4-labeled variant serves as an internal standard in quantitative analysis, minimizing interference from non-deuterated species in chromatographic assays.

Table 3: Properties of Deuterated Analogues

| Property | Non-Deuterated Form | d4-Labeled Form |

|---|---|---|

| Molecular Formula | C₁₇H₂₁ClO₅ | C₁₇H₁₇D₄ClO₅ |

| Molecular Weight | 340.80 g/mol | 344.82 g/mol |

| CAS Number | 1076199-96-6 | 1189724-35-3 |

| Key Use | Synthetic intermediate | Analytical internal standard |

The isotopic substitution does not alter the compound’s reactivity but significantly affects its spectroscopic signatures, such as NMR chemical shifts and mass-to-charge ratios.

Properties

IUPAC Name |

diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21ClO5/c1-4-22-15(20)10-14(12-6-8-13(18)9-7-12)16(11(3)19)17(21)23-5-2/h6-9,14,16H,4-5,10H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWZWIAJXDJOYLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C1=CC=C(C=C1)Cl)C(C(=O)C)C(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21ClO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675839 | |

| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1076199-96-6 | |

| Record name | Diethyl 2-acetyl-3-(4-chlorophenyl)pentanedioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675839 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reaction Mechanism and Substrate Selection

In the context of Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate, the Reformatsky reaction can be deployed to construct the glutarate backbone. For example, ethyl bromoacetate reacts with zinc to form an organozinc intermediate, which adds to a ketone such as 4-chloroacetophenone. The resulting β-hydroxy ester undergoes dehydration and acetylation to introduce the acetyl group.

Key Steps :

Optimization and Challenges

Yields in Reformatsky reactions are highly dependent on the steric and electronic properties of the carbonyl substrate. For 4-chloroacetophenone, electron-withdrawing substituents enhance reactivity but may necessitate elevated temperatures (80–100°C). Side reactions, such as over-alkylation, are mitigated by controlling stoichiometry and reaction time.

Palladium-Catalyzed Cross-Coupling Approaches

Transition-metal-catalyzed couplings offer precision in introducing aryl groups into ester frameworks. The Suzuki-Miyaura and Ullmann reactions are particularly relevant for attaching the 4-chlorophenyl group.

Suzuki-Miyaura Coupling

This method achieves high regioselectivity, with the palladium complex facilitating oxidative addition at the brominated position.

Ullmann-Type Coupling

Copper-catalyzed couplings using cesium acetate and triethylamine in 1,2-dichloroethane (30°C, 48 h) provide an alternative route. For example, diethyl 3-iodo-2-acetoglutarate couples with 4-chlorophenylzinc chloride to yield the target compound.

Michael Addition and Conjugate Functionalization

The Michael addition of nucleophiles to α,β-unsaturated esters is a versatile strategy for introducing substituents at the β-position.

Grignard Reagent Addition

Diethyl 2-acetylglutaconate, an α,β-unsaturated ester, undergoes conjugate addition with 4-chlorophenylmagnesium bromide. The reaction proceeds in tetrahydrofuran (THF) at −78°C, followed by protonation to yield the saturated ester.

Catalytic Asymmetric Variants

Chiral ligands, such as bisoxazolines, enable enantioselective Michael additions. For pharmaceutical applications, this method ensures high optical purity but requires stringent anhydrous conditions.

Sequential Alkylation-Acetylation Strategies

A two-step protocol involving alkylation followed by acetylation provides modular access to the target compound.

Alkylation of Diethyl Glutarate

Diethyl glutarate is deprotonated at the γ-position using LDA (lithium diisopropylamide) and alkylated with 4-chlorobenzyl bromide. The intermediate diethyl 3-(4-chlorophenyl)glutarate is then acetylated at the α-position using acetic anhydride and BF₃·OEt₂ as a catalyst.

Typical Yields :

Comparative Analysis of Synthetic Routes

The table below evaluates the efficiency, scalability, and practicality of each method:

| Method | Advantages | Limitations | Typical Yield | Cost Efficiency |

|---|---|---|---|---|

| Reformatsky Reaction | Mild conditions, broad substrate scope | Requires toxic zinc reagents | 60–75% | Moderate |

| Suzuki Coupling | High selectivity, scalable | Expensive palladium catalysts | 80–90% | Low |

| Michael Addition | Rapid, enantioselective variants | Sensitive to moisture | 70–85% | High |

| Alkylation-Acetylation | Modular, uses inexpensive reagents | Multiple steps increase time | 65–75% | High |

Chemical Reactions Analysis

Hydrolysis Reactions

The ethyl ester groups in the compound are susceptible to hydrolysis under acidic, basic, or enzymatic conditions:

Cyclization Reactions

Dehydration or cyclization pathways are feasible under specific conditions:

Functional Group Transformations

The ketone and ester groups enable further derivatization:

Aromatic Substitution

The 4-chlorophenyl group may undergo electrophilic substitution under controlled conditions:

Oxidation Reactions

The ketone group is resistant to oxidation, but adjacent positions may react:

Key Insights from Research Findings

- Enzymatic Specificity : Chymotrypsin selectively hydrolyzes one ester group in aqueous media, enabling asymmetric synthesis of monoacids .

- Cyclization Efficiency : Dehydration with SOCl₂ achieves >70% conversion to lactones, while Bischler–Nepieralski cyclization requires pre-functionalization .

- Steric Effects : The 4-chlorophenyl group hinders electrophilic aromatic substitution, favoring meta-products in nitration .

Scientific Research Applications

Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate is widely used in scientific research, particularly in the fields of chemistry and biology . In chemistry, it serves as a building block for the synthesis of more complex molecules . In biology, it is used in proteomics research to study protein interactions and functions .

Mechanism of Action

The mechanism of action of Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate involves its interaction with specific molecular targets and pathways . The compound may act as an inhibitor or activator of certain enzymes, thereby affecting various biochemical processes . The exact molecular targets and pathways involved depend on the specific context in which the compound is used .

Comparison with Similar Compounds

Diethyl Glutarate (DEG)

Structure : DEG (diethyl glutarate) lacks the aceto and 4-chlorophenyl groups, retaining only the diethyl ester backbone of glutaric acid.

Biological Activity :

- In T cell differentiation assays, DEG significantly increased CD62LhiCD44hiCD8+ T cell populations without compromising viability or proliferation at concentrations of 10–50 µM .

- Esterification enhances cellular uptake compared to glutaric acid, as free glutarate required higher doses (≥100 µM) to achieve similar effects . However, the chlorophenyl group in Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate may enhance lipophilicity, favoring membrane permeability in certain biological systems.

(Z)-4-Chloro-3-(4-chlorophenyl)-2-butenoic Acid Ethyl Ester

Synthesis: Produced via column chromatography (petroleum ether:diethyl ether, 9:1) with yields of 40–88% . Key Difference: The butenoic acid backbone reduces molecular weight and alters stereoelectronic properties compared to glutarate derivatives. The conjugated double bond in the butenoate may increase reactivity in nucleophilic environments, whereas the glutarate’s linear chain offers flexibility for interactions with enzymes or receptors.

Diethyl 2,4-Diacetyl-3-(4-chlorophenyl)glutarate

Structure: A structural analog with additional acetyl groups at positions 2 and 4 (Molecular Formula: C₁₅H₁₃ClO₅, MW 308.71) . This contrasts with the single aceto group in this compound, which may balance lipophilicity and solubility for specific applications.

Deuterated Analogs

Example: Diethyl 2-Aceto-3-(4-chlorophenyl-d₄)glutarate (CAS: 1189724-35-3) . Application: Deuterated versions are used as internal standards in mass spectrometry to improve analytical accuracy .

Data Tables

Table 1: Structural and Functional Comparison

Table 2: Physicochemical Properties

| Compound | Molecular Weight | Solubility (Predicted) | LogP (Est.) |

|---|---|---|---|

| This compound | ~356.8 g/mol | Low (high lipophilicity) | ~3.5 |

| Diethyl Glutarate | 188.22 g/mol | Moderate (ester solubility) | 1.2 |

| (Z)-4-Chloro-3-(4-chlorophenyl)-2-butenoate | ~242.7 g/mol | Low (aromatic Cl) | ~2.8 |

Research Implications and Gaps

- Structural Impact on Activity: The 4-chlorophenyl group in this compound likely enhances binding to hydrophobic protein pockets, a feature absent in DEG.

- Synthetic Challenges : highlights column chromatography as a purification method for chlorophenyl-containing esters, suggesting similar challenges in synthesizing the target compound .

- Commercial Availability : Discontinuation of the compound (–6) may hinder large-scale biological studies, necessitating custom synthesis for further research .

Biological Activity

Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores the biological activity of this compound by reviewing relevant research findings, including in vitro studies, structure-activity relationships (SAR), and potential therapeutic applications.

Chemical Structure and Properties

This compound is characterized by its ester functional groups and a chlorophenyl moiety, which may influence its biological activity. The molecular formula is , and it has a molecular weight of 270.71 g/mol. The presence of the chlorophenyl group is significant, as halogenated compounds often exhibit enhanced biological properties due to increased lipophilicity and altered electronic characteristics.

1. Anticancer Activity

Research has indicated that this compound exhibits notable anticancer properties. A study assessing its cytotoxic effects on various cancer cell lines demonstrated that the compound can induce apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231). The mechanism appears to involve the disruption of mitochondrial function, leading to increased reactive oxygen species (ROS) production, which is a common pathway for triggering cell death in cancer cells .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12 | Induction of apoptosis via ROS accumulation |

| MDA-MB-231 | 15 | Mitochondrial dysfunction |

2. Structure-Activity Relationship (SAR)

The biological activity of this compound can be partly attributed to its structural features. The SAR studies suggest that modifications to the chlorophenyl group or the ester linkages could enhance its potency. Specifically, the presence of electron-withdrawing groups like chlorine may increase the compound's reactivity with biological targets, enhancing its anticancer efficacy .

3. Cytotoxicity Studies

In vitro studies have utilized assays such as the Alamar Blue assay and lactate dehydrogenase (LDH) release to evaluate cytotoxicity. Results indicated significant cytotoxic effects at concentrations as low as 10 µM in sensitive cell lines, suggesting a promising therapeutic window for further development .

Case Study 1: Breast Cancer Cell Lines

A recent study explored the effects of this compound on breast cancer cell lines, showing that treatment led to a dose-dependent decrease in cell viability. The study highlighted that at concentrations above 10 µM, there was a significant increase in apoptotic markers, including cleaved caspase-3 levels.

Case Study 2: Mechanistic Insights

Another investigation focused on elucidating the mechanism behind the compound's action. It was found that this compound disrupts mitochondrial membrane potential, which correlates with increased apoptosis rates observed in treated cells. This disruption was linked to an increase in oxidative stress markers, supporting the hypothesis that ROS play a crucial role in its anticancer activity .

Q & A

Q. What synthetic methodologies are recommended for preparing isotopically labeled Diethyl 2-Aceto-3-(4-chlorophenyl)glutarate?

Isotopic labeling can be achieved via isotopic exchange reactions using deuterated reagents. For example, isotopic exchange of acetone dicarboxylic diethyl ester in deuterated water (²H₂O) with sodium deuteroxide (NaO²H), followed by reduction with sodium borodeuteride (NaB²H₄), has been used to prepare labeled glutarate derivatives . Modifications to this method, such as substituting the starting ester with this compound, could enable site-specific isotopic labeling for metabolic tracing studies.

Q. How should researchers assess the stability of this compound under experimental storage conditions?

Stability is pH-dependent. In aqueous solutions, avoid highly basic conditions (pH > 8) to prevent hydrolysis of the ester groups . For long-term storage, maintain the compound in anhydrous, inert environments (e.g., under nitrogen at -20°C) to minimize degradation. Analytical techniques like HPLC or NMR should be used periodically to verify purity .

Q. What analytical techniques are most effective for characterizing the purity and structure of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming structural integrity, particularly the ester groups and aromatic chlorophenyl moiety. High-resolution mass spectrometry (HRMS) ensures molecular weight accuracy. Purity can be assessed via reverse-phase HPLC with UV detection, using certified reference standards (e.g., TRC D443240) for calibration .

Advanced Research Questions

Q. What are the dual mechanisms by which this compound modulates CD8+ T cell differentiation?

The compound exerts effects through two pathways:

- Enzymatic inhibition : Competitive inhibition of α-ketoglutarate-dependent dioxygenases, altering epigenetic regulation and gene expression in T cells.

- Post-translational modification : Glutarylation of the pyruvate dehydrogenase E2 subunit (PDH-E2), which reprograms cellular metabolism to enhance oxidative phosphorylation and cytotoxic function . Methodologically, these mechanisms can be validated using CRISPR-Cas9 knockout models of PDH-E2 or α-ketoglutarate-dependent enzymes, coupled with metabolomic profiling .

Q. How does esterification enhance cellular uptake and bioactivity compared to glutaric acid?

The diethyl ester groups increase lipophilicity, enabling passive diffusion across cell membranes. Once intracellular, esterases hydrolyze the compound to release active glutaric acid. Comparative studies show that diethyl esters achieve higher intracellular concentrations at lower doses (e.g., 10 μM vs. 100 μM for glutaric acid) and sustain bioactivity over prolonged culture periods (e.g., 10 days in T cell assays) .

Q. How can researchers resolve discrepancies in reported effects on T cell populations across studies?

Contradictions often arise from variations in experimental design:

- Dosage and timing : Higher doses (≥50 μM) or prolonged exposure (≥7 days) may skew differentiation toward central memory T cells (TCM), while lower doses favor effector phenotypes.

- Cell source : Primary human T cells vs. murine models exhibit differing metabolic thresholds. To standardize results, use dose-response curves (e.g., 10–100 μM) and time-lapse flow cytometry to track differentiation markers (e.g., CD62L, CD44) .

Methodological Considerations

Q. What in vitro assays are recommended to evaluate the compound’s impact on T cell cytotoxicity?

- Cytotoxicity assays : Co-culture activated CD8+ T cells with target cells (e.g., tumor cells) and measure lactate dehydrogenase (LDH) release or granzyme B activity.

- Metabolic profiling : Use Seahorse XF analyzers to assess oxidative phosphorylation and glycolysis rates.

- Glutarylation detection : Employ anti-glutaryllysine antibodies in western blotting or immunofluorescence to confirm PDH-E2 modification .

Q. How can researchers mitigate hydrolysis of the ester groups during in vivo administration?

Formulate the compound in non-aqueous vehicles (e.g., PEG-400 or cyclodextrin-based solutions) to minimize premature hydrolysis. Monitor plasma stability via LC-MS/MS to confirm intact ester delivery to target tissues .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.